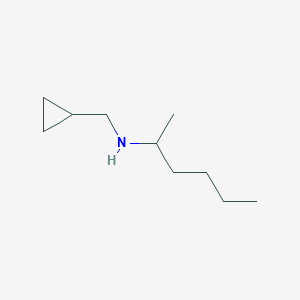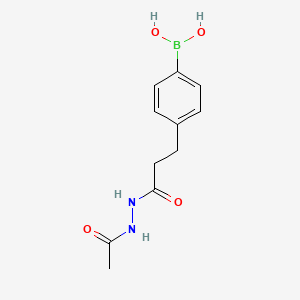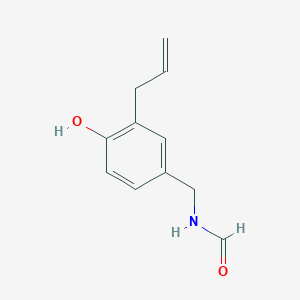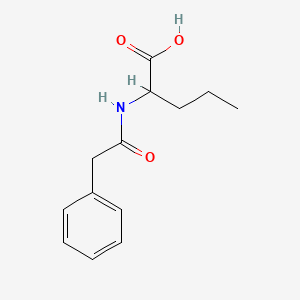![molecular formula C14H20N2O B1461654 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine CAS No. 1157337-91-1](/img/structure/B1461654.png)
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine
Übersicht
Beschreibung
“1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” is a compound with a molecular weight of 310.82 . It is also known as “5-DBFPV”, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H22N2O2.ClH/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16;/h2-3,10,15,17H,4-9,11H2,1H3;1H" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound appears as a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR spectra provide further details about its chemical structure .
Wissenschaftliche Forschungsanwendungen
Selective CB2 Receptor Agonist Synthesis
A study by Luo and Naguib (2012) describes a synthetic approach for a compound similar to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine", specifically (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone. This compound is a selective CB2 receptor agonist and its synthesis involves complex chemical reactions, showcasing the potential use of similar compounds in receptor-specific drug development (Luo & Naguib, 2012).
Cardiovascular Activity
Davis et al. (1983) synthesized a series of compounds related to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine", demonstrating significant antihypertensive activity in animal models. This research points to the potential utility of such compounds in the development of cardiovascular drugs (Davis et al., 1983).
Antibacterial and Antifungal Activities
Bodke and Sangapure (2003) explored the synthesis of benzofuro[3,2‐d]pyrimidines and their interaction with alicyclic amines like piperidine, leading to compounds with screened antibacterial and antifungal activities. This study highlights the role of such compounds in the development of new antimicrobial agents (Bodke & Sangapure, 2003).
Anti-inflammatory and Antibacterial Agents
Elgazwy, Nassar, and Zaki (2012) synthesized novel compounds using a structure similar to the one , showing significant anti-inflammatory and antibacterial properties. These findings suggest the potential of such compounds in treating inflammation and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).
Benzofuro[2,3-b]pyridine Synthesis
Iaroshenko et al. (2008) described a process for generating benzofuran-2-amine, leading to the formation of benzofuro[2,3- B]pyridine ring system. This study is an example of the use of similar structures in complex organic syntheses, relevant in pharmacology and material science (Iaroshenko et al., 2008).
Bacterial Biofilm and MurB Inhibitors
Mekky and Sanad (2020) conducted a study involving compounds with a structure akin to "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine". They found these compounds to be effective bacterial biofilm and MurB enzyme inhibitors, indicating their potential in combating bacterial resistance (Mekky & Sanad, 2020).
Sigma Receptor Ligands
Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma receptors. Their findings suggest the relevance of such compounds in neuroscience, particularly in studies related to sigma receptors (Maier & Wünsch, 2002).
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, “1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-3-6-16(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13H,3-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXBALTUSCDXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)





![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)

![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)

![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)